molecular formula C10H13N3O B3038895 1-(4-Aminophenyl)-1,3-diazinan-2-one CAS No. 927269-10-1

1-(4-Aminophenyl)-1,3-diazinan-2-one

Cat. No.: B3038895
CAS No.: 927269-10-1
M. Wt: 191.23 g/mol
InChI Key: HLTPJQXCNWNFFI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1,3-diazinan-2-one is an organic compound that belongs to the class of diazinanones. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and an aminophenyl group attached to it. The presence of the amino group and the diazinane ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-1,3-diazinan-2-one typically involves the reaction of 4-nitroaniline with a suitable diazinane precursor under reducing conditions. One common method is the reduction of 4-nitroaniline to 4-aminophenyl, followed by cyclization with a diazinane derivative. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under mild temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. The use of advanced catalysts and automated control systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Aminophenyl)-1,3-diazinan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1,3-diazinan-2-one: Similar structure but with a nitro group instead of an amino group.

    1-(4-Hydroxyphenyl)-1,3-diazinan-2-one: Contains a hydroxy group instead of an amino group.

    1-(4-Methylphenyl)-1,3-diazinan-2-one: Features a methyl group instead of an amino group

Uniqueness

1-(4-Aminophenyl)-1,3-diazinan-2-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for various functionalization reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic properties make it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1-(4-aminophenyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-2-4-9(5-3-8)13-7-1-6-12-10(13)14/h2-5H,1,6-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTPJQXCNWNFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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